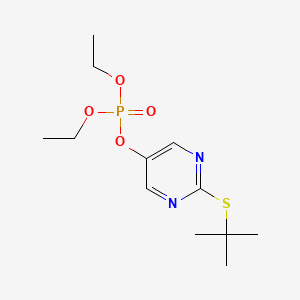
2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a tert-butylsulfanyl group attached to the pyrimidine ring and a diethyl phosphate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate typically involves the reaction of a pyrimidine derivative with tert-butylthiol and diethyl phosphorochloridate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The diethyl phosphate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The diethyl phosphate group can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrimidine derivative and phosphoric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various pyrimidine derivatives depending on the nucleophile used.
Hydrolysis: Pyrimidine derivative and phosphoric acid.
Aplicaciones Científicas De Investigación
2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butylsulfanyl)pyrimidin-5-yl ethyl isopropyl phosphate
- 2-(tert-Butylsulfanyl)pyrimidin-5-yl methyl phosphate
- 2-(tert-Butylsulfanyl)pyrimidin-5-yl phenyl phosphate
Uniqueness
2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylsulfanyl group enhances its stability and lipophilicity, while the diethyl phosphate group provides versatility in chemical reactions.
Propiedades
Número CAS |
90339-00-7 |
|---|---|
Fórmula molecular |
C12H21N2O4PS |
Peso molecular |
320.35 g/mol |
Nombre IUPAC |
(2-tert-butylsulfanylpyrimidin-5-yl) diethyl phosphate |
InChI |
InChI=1S/C12H21N2O4PS/c1-6-16-19(15,17-7-2)18-10-8-13-11(14-9-10)20-12(3,4)5/h8-9H,6-7H2,1-5H3 |
Clave InChI |
MSVMNAANPMRDLO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=CN=C(N=C1)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14351945.png)
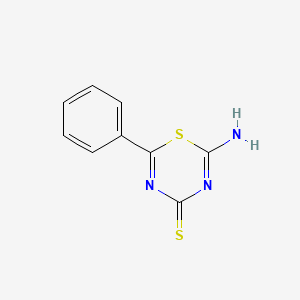
![2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline](/img/structure/B14351953.png)
![1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol)](/img/structure/B14351970.png)
![6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine](/img/structure/B14351972.png)

methanone](/img/structure/B14351992.png)
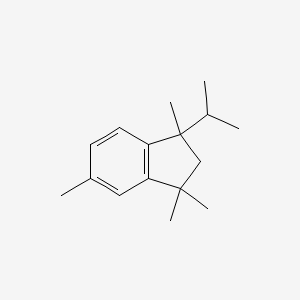


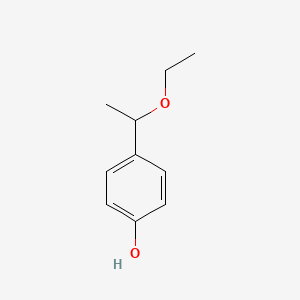
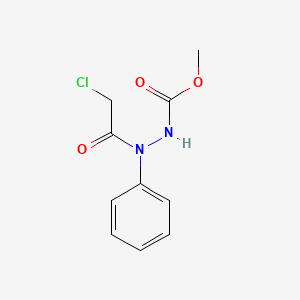

![3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol](/img/structure/B14352043.png)
